1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester
1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester
Brand Name:
Vulcanchem
CAS No.:
144-15-0
VCID:
VC21026161
InChI:
InChI=1S/C32H58O8/c1-8-14-17-26(11-4)22-37-29(34)20-32(40-25(7)33,31(36)39-24-28(13-6)19-16-10-3)21-30(35)38-23-27(12-5)18-15-9-2/h26-28H,8-24H2,1-7H3
SMILES:
CCCCC(CC)COC(=O)CC(CC(=O)OCC(CC)CCCC)(C(=O)OCC(CC)CCCC)OC(=O)C
Molecular Formula:
C32H58O8
Molecular Weight:
570.8 g/mol
1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester
CAS No.: 144-15-0
Cat. No.: VC21026161
Molecular Formula: C32H58O8
Molecular Weight: 570.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144-15-0 |
|---|---|
| Molecular Formula | C32H58O8 |
| Molecular Weight | 570.8 g/mol |
| IUPAC Name | tris(2-ethylhexyl) 2-acetyloxypropane-1,2,3-tricarboxylate |
| Standard InChI | InChI=1S/C32H58O8/c1-8-14-17-26(11-4)22-37-29(34)20-32(40-25(7)33,31(36)39-24-28(13-6)19-16-10-3)21-30(35)38-23-27(12-5)18-15-9-2/h26-28H,8-24H2,1-7H3 |
| Standard InChI Key | FRDNONBEXWDRDM-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)COC(=O)CC(CC(=O)OCC(CC)CCCC)(C(=O)OCC(CC)CCCC)OC(=O)C |
| Canonical SMILES | CCCCC(CC)COC(=O)CC(CC(=O)OCC(CC)CCCC)(C(=O)OCC(CC)CCCC)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator